2-(4-phenyl-1H-pyrazol-1-yl)acetic acid
Overview
Description
“2-(4-phenyl-1H-pyrazol-1-yl)acetic acid” is a chemical compound that contains a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms . The pyrazole ring is attached to a phenyl group and an acetic acid group . Pyrazole compounds are known for their extensive biological activities, including antimicrobial, antimalarial, anti-inflammatory, antiviral, antiproliferative, and anticancer activities .
Molecular Structure Analysis
The molecular structure of “this compound” includes a pyrazole ring attached to a phenyl group and an acetic acid group . The pyrazole ring contains two nitrogen atoms, which can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
Scientific Research Applications
Antimicrobial Activity
2-(4-phenyl-1H-pyrazol-1-yl)acetic acid derivatives have shown significant promise in the realm of antimicrobial activity. Research indicates that certain pyrazoline derivatives, synthesized through reactions involving acetic acid, exhibit commendable antimicrobial properties. These compounds, particularly those containing methoxy groups, demonstrated high antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole (Kumar et al., 2012). This suggests potential applications in developing new antimicrobial agents.
Corrosion Inhibition
The chemical also finds application in corrosion inhibition, particularly for mild steel in acidic environments. Pyrazoline derivatives, including those similar in structure to this compound, have been evaluated for their effectiveness as corrosion inhibitors. Experimental and theoretical studies have shown these compounds to exhibit high inhibition efficiency, suggesting their potential as eco-friendly corrosion inhibitors. Their adsorption on the metal surface obeys the Langmuir adsorption isotherm, indicating a strong and effective barrier against corrosion (Lgaz et al., 2018), (Lgaz et al., 2020).
Fluorescent Sensors for Metal Ions
Further, a novel application of pyrazoline derivatives is in the development of fluorescent sensors for metal ions. A specific pyrazoline derivative has been synthesized for the selective detection of Zn^2+ ions, demonstrating high selectivity and a low detection limit. This sensor's ability to form a 1:1 complex with Zn^2+ and show a fluorescent enhancement underscores its potential in analytical and environmental applications (Gong et al., 2011).
Synthesis of N-Substituted Pyrazolines
Research on the synthesis of N-substituted pyrazolines using acetic acid has contributed to the diversification of pyrazoline derivatives with potential biological and industrial applications. These studies have provided insights into the structural and electronic properties of these compounds, paving the way for their application in various fields (Loh et al., 2013).
Future Directions
Mechanism of Action
Mode of Action
Pyrazole derivatives are known to interact with various biological targets, leading to a range of potential therapeutic effects . The specific interactions of 2-(4-phenyl-1H-pyrazol-1-yl)acetic acid with its targets, and the resulting changes, are subjects for future investigation .
Biochemical Pathways
Pyrazole derivatives are known to influence a variety of biochemical pathways, but the specific pathways affected by this compound remain to be elucidated .
Action Environment
Factors such as temperature, pH, and the presence of other molecules can potentially affect the action of the compound .
Properties
IUPAC Name |
2-(4-phenylpyrazol-1-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-11(15)8-13-7-10(6-12-13)9-4-2-1-3-5-9/h1-7H,8H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLHJEYXABKCPQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(N=C2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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